molecular formula C22H42N4O2S B11966940 N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide CAS No. 1566-90-1

N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide

Cat. No.: B11966940
CAS No.: 1566-90-1
M. Wt: 426.7 g/mol
InChI Key: ZJTCTMIGNODAEI-UHFFFAOYSA-N
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Description

N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide is a chemical compound with the molecular formula C22H42N4O2S and a molecular weight of 426.67 g/mol . This compound is part of the pyridinesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride under basic conditions.

    Attachment of the Hexadecyl Chain: The hexadecyl chain is attached via nucleophilic substitution reactions.

    Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated sulfonamide derivatives.

Scientific Research Applications

N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Used in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-hexadecyl-N-methyl-4-nitrobenzenesulfonamide
  • 6-chloro-N-hexadecyl-N-methyl-3-pyridinesulfonamide
  • N-hexadecyl-2-methylthio-6-benzothiazolesulfonamide

Uniqueness

N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide is unique due to its specific hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

1566-90-1

Molecular Formula

C22H42N4O2S

Molecular Weight

426.7 g/mol

IUPAC Name

N-hexadecyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C22H42N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26(2)29(27,28)21-17-18-22(25-23)24-20-21/h17-18,20H,3-16,19,23H2,1-2H3,(H,24,25)

InChI Key

ZJTCTMIGNODAEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CN=C(C=C1)NN

Origin of Product

United States

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